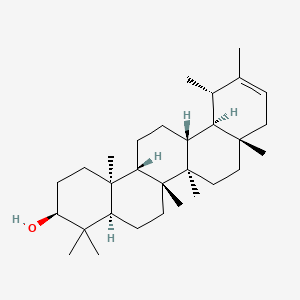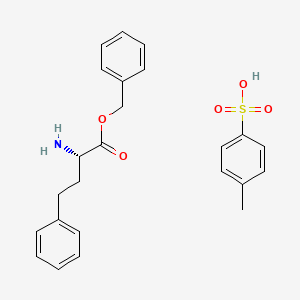
Sucrose-13C6-glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-13C6-glu: is a stable isotope-labeled compound where six carbon atoms in the glucose moiety of sucrose are replaced with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various scientific studies. The molecular formula of this compound is 13C12H22O11 , and it has a molecular weight of 354.2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-glu involves the incorporation of carbon-13 isotopes into the glucose part of sucrose. This can be achieved through enzymatic or chemical methods that specifically target the glucose moiety. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle stable isotope labeling. The process involves the use of carbon-13 enriched glucose as a starting material, which is then enzymatically or chemically linked to fructose to form the labeled sucrose. The production is carried out under stringent quality control to ensure the purity and accuracy of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose-13C6-glu undergoes various chemical reactions similar to unlabeled sucrose. These include:
Oxidation: Sucrose can be oxidized to form different products, such as glucose and fructose derivatives.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include glucose, fructose, sugar alcohols, and various substituted derivatives. These products are used in further research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Sucrose-13C6-glu has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbon flow and utilization in biochemical pathways.
Biology: Helps in studying plant metabolism and carbon allocation in different tissues.
Medicine: Used in metabolic flux analysis to study disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for quality control and research purposes
Wirkmechanismus
The mechanism of action of Sucrose-13C6-glu involves its incorporation into metabolic pathways where it acts as a carbon source. The labeled carbon atoms allow researchers to track the movement and transformation of carbon within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose-13C6-fru: Similar to Sucrose-13C6-glu but with carbon-13 isotopes in the fructose moiety.
Glucose-13C6: A labeled glucose compound used for similar metabolic studies.
Fructose-13C6: A labeled fructose compound used in metabolic research
Uniqueness
This compound is unique due to its specific labeling in the glucose moiety, making it particularly useful for studies focused on glucose metabolism and its role in various biological processes.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
348.25 g/mol |
IUPAC-Name |
2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5-,6?,7-,8?,9?,10+,11?,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1 |
InChI-Schlüssel |
CZMRCDWAGMRECN-IQZPVDPYSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


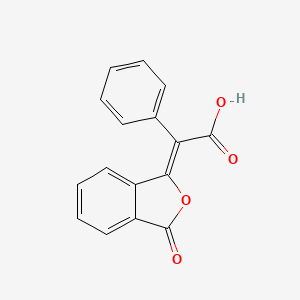
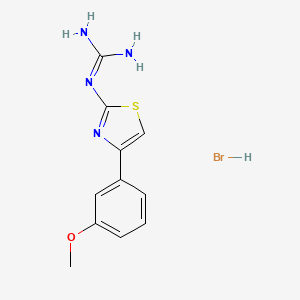
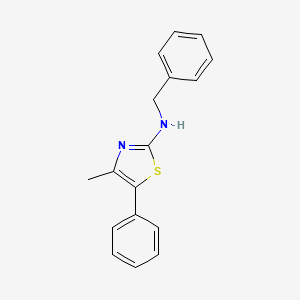
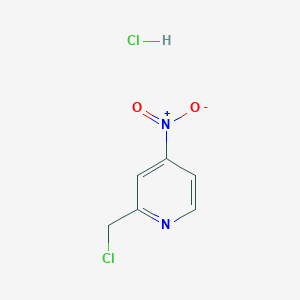
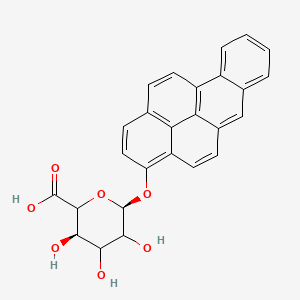
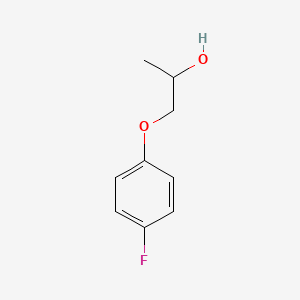
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
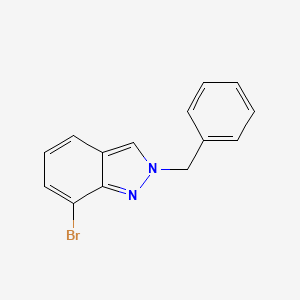
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
